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Compound of Interest

Compound Name:
Sodium (S)-2-hydroxy-4-

methylvalerate

CAS No.: 54641-21-3

Cat. No.: B14637578

Get Quote

Part 1: Executive Summary & Chemical Profile
Sodium (S)-2-hydroxy-4-methylvalerate is the stable salt form of (S)-2-hydroxyisocaproic

acid ((S)-HICA), also known as (S)-leucic acid. In total synthesis and medicinal chemistry, this

compound serves as a critical chiral pool building block. It is the

-hydroxy analog of the amino acid L-Leucine.[1][2]

Its primary utility lies in the synthesis of depsipeptides—peptides where one or more amide

linkages (-CONH-) are replaced by ester linkages (-COO-). This substitution alters hydrogen

bonding capability, proteolytic stability, and membrane permeability, making it a vital tool in the

development of peptidomimetics and the total synthesis of natural products like Leualacins,

Symplostatin 4, and Kahalalide analogs.
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Property Data

IUPAC Name Sodium (2S)-2-hydroxy-4-methylpentanoate

Common Names Sodium (S)-Leucate, (S)-HICA Sodium Salt

Molecular Formula

C

H

NaO

Chirality (S)-Enantiomer (derived from L-Leucine)

Solubility
Water (High), Methanol (Moderate), DCM/THF

(Insoluble as salt)

Key Reactivity
Nucleophilic hydroxyl (secondary), Electrophilic

carboxyl (after activation)

Part 2: Critical Pre-Synthesis Protocol (Salt-to-Acid
Conversion)
Expert Insight: Most organic transformations (esterification, protection) require the free acid

form soluble in organic solvents (DCM, THF). The commercial sodium salt is insoluble in these

media and must be converted to the free acid, (S)-HICA, prior to use. This step is often omitted

in literature but is the most common failure point for yield loss.

Protocol A: Quantitative Acidification & Extraction
Objective: Convert Sodium (S)-2-hydroxy-4-methylvalerate to (S)-2-hydroxyisocaproic acid

for organic synthesis.

Dissolution: Dissolve 10.0 mmol of Sodium (S)-2-hydroxy-4-methylvalerate in 15 mL of

deionized water. Ensure complete dissolution (sonicate if necessary).

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1M HCl (approx. 11-12 mL)

dropwise with stirring until the pH reaches ~1.0–2.0.
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Note: The solution may become slightly cloudy as the organic acid forms.

Extraction: Transfer to a separatory funnel. Extract exhaustively with Ethyl Acetate (

mL).

Why EtOAc? DCM is often insufficient for polar

-hydroxy acids.

Drying: Combine organic layers, wash once with brine (10 mL), and dry over anhydrous Na

SO

.

Isolation: Filter and concentrate under reduced pressure (rotary evaporator, water bath < 40

°C) to yield (S)-2-hydroxyisocaproic acid as a colorless, viscous oil or low-melting solid.

Yield Expectation: >95%.

Storage: Store at -20 °C under argon. Use immediately for sensitive couplings.

Part 3: Core Application – Solid-Phase Depsipeptide
Synthesis
The most prevalent application of (S)-HICA is in the solid-phase synthesis (SPPS) of

depsipeptides. Unlike amino acids,

-hydroxy acids lack a nitrogen handle for Fmoc/Boc protection, requiring a modified coupling
strategy.

Mechanism of Action
The hydroxyl group of (S)-HICA is a weaker nucleophile than an amine. Therefore, forming the

ester bond (the "depside" linkage) onto a resin-bound peptide requires high-efficiency

activation, typically using DIC/DMAP (Steglich esterification) or HATU. Once coupled, the

hydroxyl group of HICA serves as the nucleophile for the next amino acid coupling.
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Diagram 1: Depsipeptide Assembly Workflow
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Caption: Workflow for integrating (S)-HICA into solid-phase peptide synthesis pipelines.

Protocol B: Incorporation of (S)-HICA into Peptide
Sequence
Context: Coupling (S)-HICA to a resin-bound peptide (Resin-AA-NH

) is standard. However, the reverse—coupling an amino acid onto the hydroxyl of resin-bound
HICA—is the difficult step (ester bond formation vs amide bond formation).

Step 1: Coupling (S)-HICA to Resin-Bound Amine

Activation: Dissolve (S)-HICA (3 equiv.) and HATU (2.9 equiv.) in anhydrous DMF.

Base: Add DIPEA (6 equiv.). Shake for 1 minute to pre-activate.

Coupling: Add the mixture to the Fmoc-deprotected resin. Shake for 2 hours at room

temperature.

Validation: Perform a Kaiser test. (Note: HICA has no amine, so the test should be

negative/yellow, indicating the resin amines are capped).
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Step 2: Esterification (The "Difficult" Step) Coupling the next Fmoc-Amino Acid onto the HICA

hydroxyl group.

Reagents: Use Fmoc-Amino Acid (5 equiv.) and DIC (5 equiv.).

Catalyst: Add DMAP (0.5 equiv.) in DMF/DCM (1:1).

Critical: DMAP is essential for ester formation but can cause racemization of the amino

acid if left too long. Keep reaction time < 2 hours or use low temperature (0 °C to RT).

Repetition: Double coupling is highly recommended for this step.

Part 4: Total Synthesis Case Study – Leualacin &
Symplostatin 4
(S)-HICA is a defining structural component of Leualacins (specifically Leualacin B-G) and

Symplostatin 4. In these natural products, the (S)-leucic acid moiety mimics leucine but

introduces an ester linkage that blocks hydrogen bond donation, inducing specific

conformational turns (e.g.,

-turns) required for bioactivity.

Synthesis Strategy: Fragment Condensation
For large cyclic depsipeptides (e.g., PF1022A analogs), a "2+2" or "4+4" fragment

condensation strategy is often employed.

Protocol C: Solution Phase Fragment Synthesis

Protection: Protect (S)-HICA as the Benzyl Ester (HICA-OBn).

Reagents: Benzyl alcohol, EDC, DMAP.

Coupling: Couple N-protected amino acid (e.g., Boc-N-Me-Leu-OH) to the hydroxyl of HICA-

OBn.

Conditions: Boc-AA-OH + HICA-OBn + DCC + DMAP
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Boc-AA-O-HICA-OBn.

Deprotection:

C-terminus: Hydrogenolysis (H

, Pd/C) removes Benzyl group

Free Acid.

N-terminus: TFA treatment removes Boc

Amine salt.

Cyclization: The linear precursor is cyclized under high dilution (1 mM) using HATU/HOAt

and Collidine to form the macrocycle.

Diagram 2: Retrosynthetic Logic for Cyclic
Depsipeptides
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Caption: Retrosynthetic breakdown showing (S)-HICA as a core modular unit.

Part 5: Technical Reference & Troubleshooting
Handling & Stability

Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.

Racemization: The

-proton of (S)-HICA is less acidic than that of amino acids/esters, making it more resistant to
racemization during coupling compared to amino acids. However, strong bases during ester
hydrolysis can cause epimerization.
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Detection: (S)-HICA is not UV active (lacks chromophores). Use Refractive Index (RI)

detection, ELSD, or stain with PMA (Phosphomolybdic Acid) on TLC.

Comparison of Coupling Reagents for HICA-OH
Reagent System Yield (Ester Bond) Racemization Risk Notes

DIC / DMAP High Moderate
Standard for SPPS.

DMAP is mandatory.

Yamaguchi (TCBC) Very High Low

Best for solution

phase

macrocyclization.

Mitsunobu

(DEAD/PPh3)
High Inversion

Crucial: Uses (R)-

HICA to produce (S)-

Ester product

(Inversion of

configuration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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